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Monocobalt(II) bis(2-methyl-1H-imidazole)

Cat. No.: B13397183
M. Wt: 223.14 g/mol
InChI Key: MZAKCBDJCUWSSM-UHFFFAOYSA-N
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Description

Monocobalt(II) bis(2-methyl-1H-imidazole) is a useful research compound. Its molecular formula is C8H12CoN4+2 and its molecular weight is 223.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Monocobalt(II) bis(2-methyl-1H-imidazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monocobalt(II) bis(2-methyl-1H-imidazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12CoN4+2 B13397183 Monocobalt(II) bis(2-methyl-1H-imidazole)

Properties

Molecular Formula

C8H12CoN4+2

Molecular Weight

223.14 g/mol

IUPAC Name

cobalt(2+);2-methyl-1H-imidazole

InChI

InChI=1S/2C4H6N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3,(H,5,6);/q;;+2

InChI Key

MZAKCBDJCUWSSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1.CC1=NC=CN1.[Co+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Approaches to Monocobalt(II) bis(2-methyl-1H-imidazole) Synthesis

The synthesis of monocobalt(II) bis(2-methyl-1H-imidazole), often encountered as a component of larger structures like the metal-organic framework ZIF-67, can be achieved through various methodologies. hiyka.com These methods primarily involve the reaction of a cobalt(II) salt with the 2-methyl-1H-imidazole ligand in a suitable solvent system. The choice of synthetic route can influence the final product's morphology, crystallinity, and particle size.

Hydrothermal synthesis is a common method for producing crystalline materials from aqueous solutions under high temperature and pressure. For cobalt(II) and 2-methyl-1H-imidazole systems, this approach is frequently used to synthesize zeolitic imidazolate frameworks (ZIFs), specifically ZIF-67. In this method, a cobalt source, such as cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O), is dissolved in a solvent, typically water or a mixed solvent system, along with the 2-methyl-1H-imidazole ligand. researchgate.net The solution is then sealed in an autoclave and heated to temperatures typically around 120 °C. researchgate.net Under these conditions, the reactants dissolve and react to form the crystalline product, which precipitates from the solution upon cooling. The particle size and morphology of the resulting crystals can be controlled by adjusting parameters such as the reactant concentrations, the molar ratio of the ligand to the metal, the synthesis temperature, and the reaction time. researchgate.net For instance, studies have shown that under hydrothermal conditions, the resulting ZIF-67 crystals tend to be more uniform in size and regular in morphology compared to those synthesized at room temperature. researchgate.net

Table 1: Example of Hydrothermal Synthesis Parameters for Cobalt-2-Methylimidazole Materials

Cobalt Source Ligand Solvent Temperature (°C) Time Outcome
Cobalt Nitrate 2-methylimidazole (B133640) Water 120 30 min Uniform ZIF-67 Crystals researchgate.net
Cobalt Chloride 2-methylimidazole Water 120 30 min Rhombic Dodecahedron Crystals researchgate.net

This table is interactive. Click on the headers to sort.

Salt elimination, or metathesis, is a fundamental reaction type in coordination chemistry where a new complex is formed through the exchange of ions, often resulting in the precipitation of an insoluble salt that drives the reaction forward. In the context of Monocobalt(II) bis(2-methyl-1H-imidazole) synthesis, this can be achieved by reacting a cobalt(II) salt (e.g., CoCl₂ or Co(NO₃)₂) with a deprotonated form of the 2-methyl-1H-imidazole ligand. The ligand can be deprotonated in situ using a base, or a pre-formed imidazolate salt can be used. The cobalt cation coordinates with the 2-methylimidazolate anion, and the cation from the base combines with the anion from the cobalt salt to form a byproduct salt, which is typically removed by filtration or washing.

A related approach involves the synthesis of novel cobalt(II) complexes with mixed ligands, where one ligand is 2-methylimidazole. For example, cobalt(II) methacrylate (B99206) complexes containing 2-methylimidazole have been synthesized. nih.gov In this process, cobalt methacrylate is first prepared from the reaction of cobalt carbonate and methacrylic acid. Subsequently, the 2-methylimidazole ligand is added to the fresh cobalt methacrylate solution, leading to the formation of the final complex, [Co(C₄H₅O₂)₂(C₄H₆N₂)]. nih.gov

Beyond hydrothermal methods, several other solution-phase syntheses are employed at or near room temperature. These methods are often simpler and require less specialized equipment. A common approach involves dissolving a cobalt(II) salt, such as cobalt nitrate, and 2-methyl-1H-imidazole in a solvent like methanol (B129727) or dimethylformamide (DMF). rsc.org The complex then forms and precipitates from the solution, or the crystals can be obtained by slow evaporation of the solvent. nih.gov

The choice of cobalt salt anion (e.g., nitrate, chloride, sulfate (B86663), acetate) can significantly influence the resulting crystal size and morphology even under identical non-hydrothermal conditions. researchgate.net For example, using cobalt nitrate as the source tends to form small, agglomerated crystals, while cobalt chloride yields small rhombic dodecahedra, and cobalt sulfate or acetate (B1210297) produces larger crystals of the same morphology. researchgate.net

A solvent-free method has also been reported for synthesizing cobalt-imidazole complexes. This involves adding the cobalt(II) salt directly to molten imidazole (B134444) or its derivatives at elevated temperatures (e.g., 120 °C). mdpi.com This method results in a rapid reaction and formation of the complex, which is then dried to yield the final product. mdpi.com

Table 2: Influence of Cobalt Source on Crystal Morphology in Room-Temperature Aqueous Synthesis

Cobalt Source Resulting Crystal Morphology
Co(NO₃)₂ Small-sized, agglomerated crystals researchgate.net
CoCl₂ Small-sized rhombic dodecahedron researchgate.net
CoSO₄ Large-sized rhombic dodecahedron researchgate.net

This table is interactive. Click on the headers to sort.

Ligand Synthesis and Purification (2-methyl-1H-imidazole)

The ligand 2-methyl-1H-imidazole is a crucial precursor for the synthesis of the target cobalt complex. It is typically prepared through a multicomponent condensation reaction. wikipedia.org

The most prevalent method for synthesizing 2-methyl-1H-imidazole is a variation of the Radziszewski reaction. wikipedia.org This reaction involves the condensation of three key components: an α-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia (B1221849). wikipedia.orgrsc.org

The reaction is typically carried out in an aqueous medium. rsc.org The process involves mixing aqueous solutions of glyoxal (B1671930), acetaldehyde (B116499), and ammonia. google.comgoogle.com The order of reagent addition and the reaction conditions, such as temperature and molar ratios, are critical for achieving high yields and purity. rsc.org One established procedure involves reacting a 40% aqueous solution of glyoxal with acetaldehyde and a 25% aqueous solution of ammonia in a 1:1:2 molar ratio. google.com The reaction is conducted at 90-95°C for approximately 3 hours. google.com Thermodynamic and kinetic analyses have shown that the most favorable pathway for the formation of the imidazole ring is through the condensation of amine intermediates, which are formed from the initial reaction of acetaldehyde with ammonia. rsc.org

Table 3: Representative Reaction Conditions for 2-Methylimidazole Synthesis

Glyoxal Conc. Ammonia Conc. Molar Ratio (NH₃:Acetaldehyde:Glyoxal) Temperature (°C) Time (h) Reported Yield
40% 20% 3:1:1 80 2 85% google.com
40% 25% 2:1:1 90-95 3 High google.com

This table is interactive. Click on the headers to sort.

Following the synthesis, the 2-methyl-1H-imidazole product must be isolated from the reaction mixture and purified. Common isolation techniques include distillation, crystallization, and filtration. google.comgoogle.comnih.gov

Vacuum distillation is a highly effective method for purification, capable of yielding 2-methyl-1H-imidazole with a purity greater than 99%. google.comnih.gov This process involves first distilling off the water from the reaction mixture, followed by distillation of the product under reduced pressure (e.g., 0.5-1.5 kPa) at a vapor temperature of 120-140°C. google.com

Another method involves cooling the reaction mixture to induce crystallization, followed by filtration to collect the solid product. google.com The crude product can then be further purified by recrystallization from a suitable solvent or solvent mixture, such as an acetone-water solution. stackexchange.com

The purity of the final product can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method used for determining the purity of imidazole compounds. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also used to confirm the structure and purity of the synthesized 2-methyl-1H-imidazole. researchgate.net

Based on a comprehensive search of available scientific literature, single-crystal X-ray diffraction data specifically for the compound “Monocobalt(II) bis(2-methyl-1H-imidazole),” with the formula Co(C₄H₆N₂)₂, is not publicly available.

Detailed structural information, including precise bond lengths, bond angles, and analyses of intermolecular interactions such as hydrogen bonding and π-π stacking, is derived from single-crystal X-ray diffraction studies. Without such a study for the specific compound of interest, it is not possible to provide the scientifically accurate and detailed content required to populate the requested article sections.

While crystallographic data exists for related cobalt(II) complexes containing 2-methylimidazole ligands alongside other components—such as anions or additional ligands—the strict requirement to focus solely on Monocobalt(II) bis(2-methyl-1H-imidazole) prevents the use of data from these different molecular structures. Using data from related but distinct compounds would not accurately represent the structural properties of the target compound and would violate the instructions provided.

Therefore, the generation of the requested article with the specified detailed structural analysis is not feasible at this time due to the absence of the necessary primary crystallographic data in the searched scientific databases.

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

Crystal Packing and Supramolecular Architecture

Formation of Extended Chains and Layers

The structure of ZIF-67 is not characterized by simple one-dimensional chains or two-dimensional layers, but rather a robust, three-dimensional crystalline network. nsrrc.org.tw This extended framework arises from the coordination of cobalt(II) metal centers with bridging 2-methylimidazolate ligands. researchgate.netacs.org Each cobalt(II) ion adopts a tetrahedral coordination geometry, bonding with four separate 2-methylimidazolate linkers. This specific arrangement, analogous to the vertex-sharing tetrahedra in some zeolite minerals, results in the formation of a framework with a sodalite (SOD) topology. researchgate.netnih.gov The entire crystal is a single, continuous network, representing the ultimate form of an extended structure.

Interpenetrating Structures

The common crystalline form of ZIF-67, which possesses the sodalite (SOD) topology, is a non-interpenetrating framework. The structure consists of a single, continuous network with well-defined pores and cages. However, polymorphism is a known phenomenon within the broader family of zeolitic imidazolate frameworks (ZIFs). nih.gov For instance, related frameworks like ZIF-4 have been shown to form different polymorphs under high-pressure and high-temperature conditions, some of which exhibit doubly interpenetrated diamondoid topologies. acs.org While not typical for the standard ZIF-67 structure, this illustrates that framework interpenetration is a possibility within this class of materials under non-ambient conditions.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

The table below presents the characteristic diffraction peaks for ZIF-67 as observed in typical PXRD patterns.

2θ Angle (°)Miller Indices (hkl)
~7.5(011)
~10.6(002)
~12.9(112)
~14.7(022)
~16.5(013)
~18.2(222)
~22.2(114)
~26.7(134)

Note: Peak positions can vary slightly depending on synthesis conditions and instrument calibration. nsrrc.org.twmdpi.comacs.orgacs.org

Phase Purity Assessment

A primary application of PXRD in the study of ZIF-67 is the assessment of phase purity. researchgate.net To confirm that a synthesized sample consists of the desired crystalline phase without impurities, its experimental PXRD pattern is compared against a simulated or reference pattern. mdpi.comacs.org These reference patterns are often derived from single-crystal X-ray diffraction data or obtained from crystallographic databases. mdpi.com

A successful synthesis of phase-pure ZIF-67 is indicated by an experimental pattern where all major diffraction peaks match the reference pattern in position and relative intensity. researchgate.netnih.gov The absence of additional or unexpected peaks confirms that no other crystalline phases or unreacted starting materials are present in the bulk sample. mdpi.comresearchgate.net The sharpness of the peaks is also an indicator of high crystallinity. researchgate.net

Polymorphism and Solid-State Transformations

ZIF-67 exhibits notable polymorphism and can undergo solid-state transformations, moving between different structural forms depending on the synthesis conditions and post-synthetic treatments.

One of the most significant transformations is the solvent-mediated conversion from a two-dimensional, leaf-like metastable phase, known as ZIF-L-Co, to the more thermodynamically stable three-dimensional ZIF-67 with SOD topology. researchgate.net This transformation can be tracked over time using PXRD, which shows the gradual disappearance of peaks corresponding to ZIF-L-Co and the emergence of the characteristic peaks of ZIF-67. researchgate.net

Another critical transformation is the transition from a crystalline to an amorphous state. This amorphization can be induced by external stimuli such as pressure or heat. nih.gov This process leads to the loss of long-range order, resulting in a broad, featureless PXRD pattern instead of sharp diffraction peaks. osti.gov Researchers have also synthesized core-shell structures where a crystalline ZIF-67 core is coated with a shell of amorphous ZIF, demonstrating controlled interplay between these phases. researchgate.net

The table below summarizes the different structural forms of Monocobalt(II) bis(2-methyl-1H-imidazole) and the conditions related to their formation.

Phase / FormDescriptionFormation / Transformation Conditions
ZIF-67 (SOD topology) The thermodynamically stable, 3D cubic crystalline phase.Standard synthesis in methanol (B129727); transformation from ZIF-L-Co in aqueous solution over time. nih.govresearchgate.net
ZIF-L-Co A metastable, 2D layered polymorph with a leaf-like morphology.Forms as an intermediate phase during synthesis in aqueous media. researchgate.net
Amorphous ZIF A disordered, non-crystalline phase lacking long-range order.Can be formed under high pressure, upon heating, or as a shell in core-shell structures. researchgate.netnih.gov

Spectroscopic Characterization and Electronic Structure Probing

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational energy levels of the molecule. It is particularly useful for identifying functional groups within the 2-methyl-1H-imidazole ligand and for detecting the formation of the coordinate bond between the cobalt ion and the ligand.

The infrared spectrum of cobalt(II) complexes with 2-methylimidazole (B133640) ligands reveals characteristic absorption bands that can be attributed to the ligand itself and to the metal-ligand entity. The coordination of the 2-methylimidazole ligand to the Co(II) center is evidenced by shifts in the positions and changes in the intensities of the ligand's vibrational bands.

Key regions in the IR spectrum include:

N-H Stretching: In the free ligand, the N-H stretching vibration is typically observed in the region of 3000-3300 cm⁻¹. Upon coordination to the cobalt center, this band may shift, often to higher wavenumbers (e.g., 3126–3153 cm⁻¹), which can be a consequence of the involvement of this group in hydrogen bonding within the crystal lattice. mdpi.com

C-H Stretching: The asymmetric stretching vibration of the C-H bond in the methyl group of the ligand is found at higher frequencies, around 2925 cm⁻¹. researchgate.net

Imidazole (B134444) Ring Vibrations: The stretching and bending vibrations of the imidazole ring are particularly informative. The C=N stretching vibration is typically found near 1579-1580 cm⁻¹. researchgate.net A series of complex bands between 600 cm⁻¹ and 1500 cm⁻¹ corresponds to the various stretching and bending modes of the imidazole ring framework. researchgate.netacs.org Changes in these bands upon complexation indicate the involvement of the ring's nitrogen atom in coordination.

Co-N Stretching: The direct evidence of the metal-ligand bond formation is the appearance of a new vibrational mode corresponding to the Co-N stretch. This band is typically observed in the far-infrared region of the spectrum. In zeolitic imidazolate framework-67 (ZIF-67), which consists of Co(II) coordinated by 2-methylimidazolate, this stretching vibration peak is identified at approximately 752 cm⁻¹. researchgate.net However, other studies on metal-imidazole complexes place this vibration at lower frequencies, often in the 200-300 cm⁻¹ range. nih.gov

While detailed Raman spectra for Monocobalt(II) bis(2-methyl-1H-imidazole) are not extensively documented, resonance Raman (RR) spectroscopy is a powerful technique for studying cobalt(II)-imidazole complexes, which serve as models for the active sites of cobalt-substituted metalloproteins. acs.orgnih.govacs.org This technique can selectively enhance vibrations associated with the chromophoric cobalt center.

For related complexes, Raman studies have shown that specific vibrational modes of the imidazole group are sensitive to the coordination environment. oup.com These include:

C=C stretching vibrations. oup.com

Imidazole ring breathing modes. oup.com

C-H in-plane bending vibrations. oup.com

The frequencies of these modes can help identify the specific nitrogen atom (N1 vs. N3) involved in the coordination to the metal ion. oup.com Furthermore, the metal-ligand stretching vibration, such as the Fe-N(Im) stretch observed around 220 cm⁻¹ in heme model compounds, is a key mode that can be identified and characterized using resonance Raman spectroscopy. nih.gov

The assignment of vibrational modes is based on comparing the spectrum of the complex with that of the free 2-methyl-1H-imidazole ligand and on data from analogous metal complexes.

Table 1: Assignment of Key Vibrational Modes for Co(II)-2-Methylimidazole Complexes
Wavenumber (cm⁻¹)AssignmentTypeReference
3126–3153ν(N-H) stretchLigand-Specific mdpi.com
~2925ν(C-H) asymmetric stretch in CH₃Ligand-Specific researchgate.net
~1579ν(C=N) stretchLigand-Specific researchgate.net
600-1500Imidazole ring stretching and bending modesLigand-Specific researchgate.netacs.org
~752 or 200-300ν(Co-N) stretchMetal-Ligand researchgate.netnih.gov

Electronic Spectroscopy

Electronic spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) region, provides information about the d-orbital splitting of the central cobalt(II) ion, which is a direct consequence of the ligand field environment.

Cobalt(II) complexes are known for their characteristic colors, which arise from electronic transitions between d-orbitals (d-d transitions). The geometry of the complex strongly influences the energies of these transitions. For Monocobalt(II) bis(2-methyl-1H-imidazole), often found in complexes with additional anionic ligands (e.g., halides), a tetrahedral or pseudo-tetrahedral geometry is common. rsc.org

Tetrahedral Co(II) (a d⁷ ion) complexes are typically characterized by intense absorptions in the visible and near-infrared (NIR) regions, which are responsible for their deep blue or green colors. rsc.org These spectra typically feature two main groups of absorption bands. researchgate.net The high intensity of these bands (molar absorptivity, ε > 100 L mol⁻¹ cm⁻¹) is a hallmark of tetrahedral Co(II) complexes, as the Laporte selection rule is relaxed in a non-centrosymmetric environment. In contrast, octahedral Co(II) complexes are typically pale pink and have much weaker absorptions (ε < 20 L mol⁻¹ cm⁻¹). rsc.orgbath.ac.uk

The electronic spectra of these complexes are assigned based on the predictions of Ligand Field Theory for a d⁷ ion in a tetrahedral field.

Ligand Field Theory (LFT) successfully explains the electronic properties of transition metal complexes. Cobalt(II) has a d⁷ electronic configuration. In a tetrahedral ligand field, the five degenerate d-orbitals of the free ion split into two sets: a lower energy doubly degenerate set (e) and a higher energy triply degenerate set (t₂). byjus.comlibretexts.org

The energy separation between these sets is denoted as Δt. For 3d transition metals, Δt is always smaller than the electron pairing energy, meaning that tetrahedral complexes are exclusively high-spin. libretexts.orguci.edu For a high-spin d⁷ configuration, the electron arrangement is (e)⁴(t₂)³. This configuration gives rise to a ⁴A₂ ground state term.

According to the Tanabe-Sugano diagram for a d⁷ ion in a tetrahedral field, three spin-allowed electronic transitions are predicted from the ⁴A₂(F) ground state to the excited quartet states ⁴T₂(F), ⁴T₁(F), and ⁴T₁(P).

ν₁: ⁴A₂(F) → ⁴T₂(F): This transition occurs at the lowest energy, typically in the near-infrared region, and is often weak. Its energy corresponds directly to Δt.

ν₂: ⁴A₂(F) → ⁴T₁(F): This is a multi-electron transition that appears as a broad, intense band in the visible or near-infrared region (e.g., 600-800 nm).

ν₃: ⁴A₂(F) → ⁴T₁(P): This transition occurs at higher energy, in the visible region (e.g., 450-550 nm), and is responsible for the intense blue-green color of most tetrahedral Co(II) complexes. rsc.org This band often shows fine structure due to spin-orbit coupling.

Table 2: Predicted Electronic Transitions for Tetrahedral High-Spin Co(II) Complexes
TransitionLabelTypical Spectral RegionAppearance
⁴A₂(F) → ⁴T₂(F)ν₁Near-Infrared (NIR)Weak
⁴A₂(F) → ⁴T₁(F)ν₂Visible / NIRStrong, broad
⁴A₂(F) → ⁴T₁(P)ν₃VisibleStrong, often with fine structure

The analysis of these d-d transitions allows for the calculation of important ligand field parameters, such as the ligand field splitting parameter (Δt) and the Racah interelectronic repulsion parameter (B), which provides information about the degree of covalency in the metal-ligand bonds.

Electron Spin Resonance (ESR) Spectroscopy

Anisotropy and Spin Hamiltonian Parameters

The magnetic anisotropy of a coordination complex describes the directional dependence of its magnetic properties. In the case of Monocobalt(II) bis(2-methyl-1H-imidazole), the central cobalt(II) ion, with its d⁷ electronic configuration, gives rise to a ground state with a spin of S = 3/2 in a tetrahedral or distorted tetrahedral geometry. The lifting of the degeneracy of the spin sublevels in the absence of an external magnetic field is known as zero-field splitting (ZFS). This phenomenon is a direct consequence of the interaction of the spin with the ligand field and spin-orbit coupling.

The ZFS is quantitatively described by the spin Hamiltonian parameters: the axial ZFS parameter (D) and the rhombic ZFS parameter (E). The spin Hamiltonian for an S = 3/2 system can be expressed as:

H = D[S_z² - S(S+1)/3] + E(S_x² - S_y²)

where S_x, S_y, and S_z are the spin operators.

D (Axial ZFS parameter): This parameter describes the splitting between the M_s = ±3/2 and M_s = ±1/2 Kramers doublets. A positive D value indicates that the M_s = ±1/2 doublet is lower in energy, leading to "easy-plane" anisotropy. Conversely, a negative D value signifies that the M_s = ±3/2 doublet is the ground state, resulting in "easy-axis" anisotropy.

E (Rhombic ZFS parameter): This parameter quantifies the splitting within the Kramers doublets, reflecting the deviation from axial symmetry. The ratio E/D, which ranges from 0 to 1/3, indicates the degree of rhombicity.

The determination of these parameters is typically achieved through a combination of experimental techniques, such as magnetometry and high-frequency electron paramagnetic resonance (HFEPR), supported by theoretical calculations.

While specific experimental data for Monocobalt(II) bis(2-methyl-1H-imidazole) is not extensively reported in the literature, studies on analogous tetrahedral Co(II) complexes with N-donor ligands provide valuable insights. For instance, the complex [Co(CH₃-im)₂Cl₂] (where CH₃-im = N-methyl-imidazole) has been shown to possess a significant magnetic anisotropy. researchgate.net In this related compound, the ZFS parameters were determined to be D = -13.5 cm⁻¹ and E/D = 0.33 from magnetometry, and D = -14.5(1) cm⁻¹ and E/D = 0.16(1) from HFEPR measurements. researchgate.net These values indicate a substantial easy-axis anisotropy with a significant rhombic component.

The sign and magnitude of D are highly sensitive to the coordination geometry of the Co(II) ion. Distortions from ideal tetrahedral symmetry, as are common in such complexes, play a crucial role in determining the magnetic anisotropy. Theoretical calculations, such as ab initio complete active space self-consistent field (CASSCF), are often employed to complement experimental findings and provide a deeper understanding of the electronic structure. For [Co(CH₃-im)₂Cl₂], theoretical calculations yielded D = -11.2 cm⁻¹ and E/D = 0.18, which are in good agreement with the experimental data. researchgate.net

It is important to note that complexes with different ligands can exhibit vastly different magnetic properties. For example, some hexacoordinated Co(II) complexes with bis(benzimidazole)pyridine ligands have been found to display positive D values, indicating easy-plane anisotropy. rsc.org This highlights the critical role of the entire coordination sphere in dictating the electronic structure and magnetic behavior of the central metal ion.

Interactive Data Table: Spin Hamiltonian Parameters of a Related Co(II) Imidazole Complex

ParameterMagnetometryHFEPRTheoretical (CASSCF)
D (cm⁻¹) -13.5-14.5(1)-11.2
E/D 0.330.16(1)0.18

Data for [Co(CH₃-im)₂Cl₂] from a study by Choroba et al. researchgate.net

Mass Spectrometry (MS) for Molecular Composition Verification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. In the context of Monocobalt(II) bis(2-methyl-1H-imidazole), mass spectrometry serves as a crucial tool for verifying its molecular composition.

The expected molecular formula for Monocobalt(II) bis(2-methyl-1H-imidazole) is C₈H₁₂CoN₄. The theoretical molecular weight can be calculated based on the isotopic masses of its constituent elements.

Interactive Data Table: Isotopic Composition and Molecular Weight Calculation

ElementIsotopeNatural Abundance (%)Atomic Mass (amu)Contribution to Molecular Weight
Carbon (C)¹²C98.9312.00000096.000000
¹³C1.0713.003355
Hydrogen (H)¹H99.98851.00782512.093900
²H0.01152.014102
Cobalt (Co)⁵⁹Co10058.93319558.933195
Nitrogen (N)¹⁴N99.63214.00307456.012296
¹⁵N0.36815.000109
Total ~223.039391

The high-resolution mass spectrum of Monocobalt(II) bis(2-methyl-1H-imidazole) would be expected to show a molecular ion peak [M]⁺ corresponding to this calculated mass. The isotopic pattern of this peak would be characteristic of the presence of cobalt and the number of carbon atoms.

Loss of a ligand: A common fragmentation pathway is the loss of one of the 2-methyl-1H-imidazole ligands, resulting in a fragment ion [M - C₄H₆N₂]⁺.

Loss of the metal ion: Fragmentation can also lead to the loss of the central cobalt ion, leaving the protonated ligand [C₄H₆N₂ + H]⁺.

Fragmentation of the ligand: Although the imidazole ring is relatively stable, fragmentation of the methyl group or other parts of the ligand could occur under certain conditions. Studies on the mass spectrometric fragmentation of imidazole ribosides have shown that the imidazole ring itself tends to remain intact, with fragmentation occurring primarily at the substituents. nih.gov

The precise fragmentation pattern would provide valuable structural information and further confirm the identity and purity of the compound.

Coordination Chemistry Principles and Structural Diversity

Coordination Modes of 2-Methylimidazole (B133640) Ligands to Cobalt(II)

The 2-methylimidazole (2-MeIm) ligand, due to its specific structure, exhibits distinct modes of coordination to the cobalt(II) metal center. These modes are fundamental to the assembly of both simple complexes and complex extended networks.

The 2-methylimidazole ligand typically acts as a monodentate ligand, coordinating to the Co(II) ion through its pyridine-like nitrogen atom (N3). scirp.orgresearchgate.net This is the most common coordination mode, as the other nitrogen atom (N1) is bonded to a hydrogen atom, and the methyl group at the C2 position can create steric hindrance. researchgate.net In complexes of the type [Co(2-MeIm)₂X₂] (where X is a halide), the 2-methylimidazole ligands occupy two of the coordination sites around the cobalt center in a monodentate fashion. rsc.org

Bidentate coordination from a single 2-methylimidazole ligand to a single metal center is not observed due to its inherent chemical structure. A ligand must possess two donor atoms capable of binding to the same metal ion to be classified as bidentate. quora.com While some modified imidazole (B134444) derivatives can be designed to act as bidentate or multidentate ligands, the parent 2-methylimidazole molecule itself lacks a second donor site suitably positioned for chelation. nih.govmdpi.comnih.govrsc.org

While a single 2-methylimidazole ligand does not chelate, it can function as a bridging ligand , connecting two different Co(II) centers. In this μ₂-bridging mode, the 2-methylimidazolate anion links two metal ions, a fundamental interaction for the formation of coordination polymers and MOFs. wikipedia.org A prime example is the structure of Zeolitic Imidazolate Framework-67 (ZIF-67), where deprotonated 2-methylimidazole ligands bridge Co(II) ions to form an extended, porous network. rsc.orgacs.org This bridging results in a Co-N-Co angle of approximately 145°, analogous to the Si-O-Si angle in zeolites. rsc.org

Chelating modes involve a single ligand binding to a metal center through two or more donor atoms. As established, 2-methylimidazole itself does not act as a chelating agent. In mixed-ligand complexes containing cobalt(II) and 2-methylimidazole, chelation often occurs via a co-ligand, such as a carboxylate or a bidentate N-donor ligand. nih.gov For instance, in the complex [Co(Macr)₂(2-MeIm)₂] (where Macr is methacrylate), the methacrylate (B99206) co-ligand exhibits both unidentate and chelating bidentate coordination to the cobalt center, while the 2-methylimidazole ligands remain monodentate. nih.gov

Influence of Co-ligands and Anions on Coordination Geometry and Extended Structures

The final structure of a cobalt(II)-2-methylimidazole complex is highly dependent on the nature of the co-ligands and anions present. These components complete the coordination sphere of the metal ion and can direct the assembly of extended structures through both coordination and non-covalent interactions.

The identity of the co-ligand or anion can significantly alter the coordination geometry around the Co(II) center. For example:

With halide anions (Cl⁻, Br⁻, I⁻), complexes of the formula (2-MeIm)₂CoX₂ typically adopt a tetrahedral geometry. rsc.org

In the presence of methacrylate co-ligands, a distorted trigonal bipyramidal stereochemistry has been observed for the Co(II) ion in [Co(methacrylate)₂(2-methylimidazole)₂]. nih.gov

When imidazole (a close analogue of 2-methylimidazole) is coordinated to Co(II) with nitrate (B79036) anions, a discrete [Co(imidazole)₆]²⁺ cation is formed, featuring an octahedral CoN₆ coordination environment, with the nitrate anions residing in the outer sphere. scirp.orgmdpi.comscirp.org The anions, while not directly coordinated, play a crucial role in stabilizing the crystal lattice through hydrogen bonding. scirp.orgmdpi.com

Anions and co-ligands also guide the formation of extended structures . In many discrete complexes, non-covalent interactions, particularly hydrogen bonds involving the N-H group of the imidazole ring and the anions or oxygen atoms of carboxylate co-ligands, link the mononuclear units into 1D, 2D, or 3D supramolecular networks. scirp.orgnih.gov For instance, in Co(imidazole)₆₂, hydrogen bonds between the imidazole N-H groups and the nitrate anions connect the cationic complexes into layers. scirp.orgscirp.org The versatility of carboxylate ligands, which can adopt numerous binding modes (e.g., monodentate, chelating, bridging), allows for the construction of a wide variety of polymeric architectures with diverse dimensionalities. researchgate.net

The table below summarizes the influence of different anions on the coordination geometry of Co(II) complexes with imidazole or 2-methylimidazole ligands.

LigandAnion/Co-ligandFormulaCoordination GeometryReference(s)
2-MethylimidazoleChloride (Cl⁻)[Co(2-MeIm)₂Cl₂]Tetrahedral rsc.org
2-MethylimidazoleBromide (Br⁻)[Co(2-MeIm)₂Br₂]Tetrahedral rsc.org
2-MethylimidazoleIodide (I⁻)[Co(2-MeIm)₂I₂]Tetrahedral rsc.org
2-MethylimidazoleMethacrylate[Co(Macr)₂(2-MeIm)₂]Trigonal Bipyramidal nih.gov
ImidazoleNitrate (NO₃⁻)Co(Im)₆₂Octahedral scirp.orgscirp.org
ImidazolePerchlorate (ClO₄⁻)Co(Im)₆₂Octahedral mdpi.com

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of 2-methylimidazole to bridge metal centers is the foundation for the construction of infinite, ordered structures known as coordination polymers and a subclass of these materials, Metal-Organic Frameworks (MOFs).

The formation of these extended networks is a self-assembly process, where the final structure is encoded in the chemical information of the constituent building blocks (the Co(II) ion and the 2-methylimidazole ligand). nih.govscispace.com Typically, these materials are synthesized under solvothermal or hydrothermal conditions. For example, the synthesis of ZIF-67 is often achieved by dissolving a cobalt salt, such as cobalt nitrate hexahydrate, and an excess of 2-methylimidazole in a solvent like methanol (B129727) or dimethylformamide (DMF). acs.orgresearchgate.net Upon heating or standing at room temperature, the components spontaneously assemble into the crystalline framework. The choice of solvent, temperature, and reactant concentrations can influence the kinetics of nucleation and crystal growth, affecting the size and morphology of the resulting crystals.

The way in which the metal nodes (Co(II)) are connected by the organic linkers (2-methylimidazolate) defines the topology and dimensionality of the resulting network.

Dimensionality refers to whether the network extends in one (1D), two (2D), or three (3D) dimensions. Cobalt(II)-imidazolate systems are well-known to form robust 3D frameworks. rsc.org

Topology describes the underlying connectivity of the network, abstracting the specific chemical entities to a set of nodes and linkers. Different combinations of ligands and metal coordination geometries can lead to a wide variety of network topologies. rsc.orgresearchgate.net

ZIF-67 is the most prominent example derived from Co(II) and 2-methylimidazole. It possesses a sodalite (SOD) topology. rsc.org In this 3D framework, each Co(II) ion acts as a 4-connected node (tetrahedrally coordinated), and each 2-methylimidazolate ligand acts as a linear linker, connecting two Co(II) nodes. The resulting structure is a porous, crystalline material with high thermal and chemical stability. acs.org While the SOD topology is characteristic of ZIF-67, the broader family of cobalt coordination polymers built with other imidazole or carboxylate co-ligands can exhibit a vast range of topologies, including 3D interpenetrating diamondoid (dia) arrays and 2D (4,4) or (6,3) networks. rsc.orgresearchgate.net This topological diversity underscores the modularity and design potential inherent in coordination chemistry.

The table below highlights the network characteristics of ZIF-67.

Framework NameMetal IonLigandTopologyDimensionalityReference(s)
ZIF-67Co(II)2-MethylimidazolateSodalite (SOD)3D rsc.orgacs.org

Role of Linkers in Supram-olecular Architecture

The supramolecular architecture of coordination compounds based on Monocobalt(II) bis(2-methyl-1H-imidazole) is critically dictated by the nature of the linker molecules employed. These linkers, which can range from simple anions to complex organic molecules, connect the primary cobalt-imidazole units, directing the assembly into one-, two-, or three-dimensional networks. The final topology, dimensionality, and properties of the resulting framework are governed by the linker's geometry, flexibility, coordination modes, and capacity for non-covalent interactions such as hydrogen bonding and π–π stacking.

The 2-methyl-1H-imidazole ligand itself plays a dual role. It acts as a primary ligand coordinating to the Co(II) center, and its N-H group provides a crucial site for hydrogen bonding, a key interaction in forming extended supramolecular structures. However, the broader architecture is typically built by introducing additional bridging ligands that link the [Co(2-methyl-1H-imidazole)₂]²⁺ moieties.

Influence of Linker Geometry and Coordination Mode

The geometry of the Co(II) ion in these structures is highly adaptable, influenced by the steric and electronic properties of the linkers. For instance, in a mixed-ligand system involving 2-methylimidazole (2-MeIm) and methacrylate anions, the Co(II) center adopts a distorted trigonal bipyramidal stereochemistry. nih.gov In this mononuclear complex, with the formula [Co(C₄H₅O₂)₂(2-MeIm)₂], the methacrylate anions act as linkers in the supramolecular sense, facilitating the formation of a larger network through hydrogen bonds. nih.govresearchgate.net

The flexibility and coordination possibilities of the linkers are paramount in determining the dimensionality of the final architecture. Studies on related cobalt(II) coordination polymers demonstrate that varying the N-donor co-ligand can produce a range of structures from 1D chains to 2D layers and 3D networks. nih.govdocumentsdelivered.com For example, using a tripodal carboxylate ligand in conjunction with different flexible bis(imidazole) linkers—1,3-bis(imidazole-1-ylmethyl)benzene (1,3-bimyb) and 1,4-bis(imidazole-1-ylmethyl)benzene (1,4-bimyb)—results in significantly different structures.

Linker SystemCo(II) Coordination GeometryResulting Supramolecular StructureReference
2-methylimidazole & MethacrylateDistorted Trigonal Bipyramidal3D network via H-bonds nih.gov
H₃tatb & 1,3-bimybDistorted Octahedral1D Double-Strand Chain nih.govresearcher.life
H₃tatb & 1,4-bimybDistorted Tetrahedral2D Layer nih.gov
Metronidazole & ChlorideNot specifiedPleated sheet or layers nih.gov

Role of Non-Covalent Interactions

Beyond direct coordination, non-covalent interactions facilitated by the linkers are fundamental to assembling and stabilizing supramolecular frameworks. Hydrogen bonding is a predominant force, often involving the N-H group of the imidazole ring, coordinated water molecules, or functional groups on the organic linker. nsf.govnih.govrsc.org

In the [Co(C₄H₅O₂)₂(2-MeIm)₂] system, mononuclear units are interconnected into a 3D network through hydrogen bonds. nih.gov Similarly, in other cobalt-imidazole systems, O-H···O hydrogen bonds can link 2D layers to generate complex 3D architectures, including interpenetrating frameworks. researcher.life The rational design of linkers containing moieties specifically for hydrogen bonding, such as hydrazide–hydrazone groups, has been successfully used to assemble 2D sheets into 3D frameworks. mdpi.com

The functional groups on a linker can also modify the electronic properties and stability of the framework. osti.govresearchgate.net By substituting linkers with different functional groups, it is possible to tune characteristics like adsorption capacity and even catalytic activity, demonstrating that the linker's role extends beyond structural formation to functional modulation of the material. osti.gov

Magnetic Properties Research

Static Magnetic Susceptibility Measurements

Static, or direct current (DC), magnetic susceptibility measurements are fundamental to characterizing the magnetic nature of a material. These measurements probe the magnetic response of a sample to a constant applied magnetic field.

Temperature Dependence of Magnetic Susceptibility

A crucial experiment involves measuring the magnetic susceptibility (χ) as a function of temperature (T). The data is typically presented as a plot of χT versus T. For a simple paramagnetic material with no interactions between magnetic centers, the χT value is expected to be constant with temperature. However, deviations from this behavior can provide valuable insights into the electronic structure and magnetic interactions within the compound. For a mononuclear Co(II) complex, the room temperature χT value is expected to be significantly higher than the spin-only value (1.875 cm³ K mol⁻¹ for S = 3/2) due to orbital contributions. As the temperature is lowered, the χT value would typically decrease due to the depopulation of the higher energy levels split by spin-orbit coupling.

Table 1: Representative Data for Temperature Dependence of Magnetic Susceptibility for a High-Spin Octahedral Co(II) Complex

Temperature (K) χT (cm³ K mol⁻¹)
300 2.85
200 2.60
100 2.25
50 1.95
10 1.70

Note: This table represents typical expected values and is for illustrative purposes.

Exchange Interactions (e.g., antiferromagnetic, ferrimagnetic)

In polynuclear complexes or in solid-state structures where intermolecular interactions are significant, the magnetic centers can interact with each other. These are known as exchange interactions.

Antiferromagnetic interactions: Neighboring spins align in opposite directions, leading to a decrease in the total magnetic moment. This would be observed as a continuous decrease in the χT product as the temperature is lowered, eventually approaching zero for a strongly coupled system.

Ferromagnetic interactions: Neighboring spins align in the same direction, resulting in an enhanced magnetic moment. This would manifest as an increase in the χT product upon cooling.

Ferrimagnetic interactions: This occurs in systems with different types of magnetic centers or with non-equivalent magnetic sites that are antiferromagnetically coupled, leading to a net magnetic moment.

For Monocobalt(II) bis(2-methyl-1H-imidazole), if the molecules are well-isolated in the crystal lattice, intermolecular exchange interactions are expected to be very weak.

Spin-State Behavior of Cobalt(II)

The Co(II) ion (d⁷) can exist in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state, depending on the coordination geometry and the ligand field strength. In some cases, a transition between these two spin states, known as spin crossover (SCO), can be induced by changes in temperature or pressure. This would be clearly visible in the χT vs. T plot as an abrupt or gradual change in the magnetic susceptibility over a specific temperature range. For tetrahedral Co(II) complexes, the high-spin state is almost always observed. For octahedral complexes, both high-spin and low-spin states are possible. Given the nature of the 2-methyl-1H-imidazole ligand, a high-spin configuration is generally expected for Monocobalt(II) bis(2-methyl-1H-imidazole).

Dynamic Magnetic Susceptibility Measurements (AC Magnetometry)

Dynamic, or alternating current (AC), magnetic susceptibility measurements are employed to probe the time-dependent magnetic behavior of a material. These experiments are particularly crucial for identifying and characterizing SMMs.

Investigation of Slow Magnetic Relaxation

SMMs exhibit slow relaxation of their magnetization after the removal of an external magnetic field. AC magnetometry is a sensitive technique to detect this phenomenon. The experiment involves applying a small, oscillating magnetic field and measuring the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility as a function of the oscillation frequency and temperature. A non-zero out-of-phase signal (χ'') is a hallmark of slow magnetic relaxation.

Assessment of Single-Molecule Magnet (SMM) Properties

If slow magnetic relaxation is observed, further analysis of the AC susceptibility data can provide quantitative information about the SMM properties. The temperature and frequency dependence of the χ'' peaks can be used to determine the effective energy barrier for magnetization reversal (Ueff) and the pre-exponential factor (τ₀), which are key parameters characterizing an SMM. The presence of such behavior would indicate that Monocobalt(II) bis(2-methyl-1H-imidazole) acts as a single-molecule magnet. Many mononuclear Co(II) complexes have been shown to exhibit field-induced SMM behavior, where the slow relaxation is only observed in the presence of a small static DC magnetic field, which serves to suppress quantum tunneling of magnetization.

Table 2: Representative AC Susceptibility Data for a Field-Induced Co(II) SMM

Frequency (Hz) Temperature of χ'' peak (K)
10 2.5
100 3.0
500 3.5
1000 4.0

Note: This table represents typical expected values and is for illustrative purposes.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the properties of transition metal complexes. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G or LANL2DZ, allow for the accurate modeling of the compound's characteristics in a gaseous phase or solution. nih.govresearchgate.net

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.com For cobalt(II) complexes containing 2-methyl-1H-imidazole ligands, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical calculations have been shown to successfully reproduce geometries determined experimentally through methods like single-crystal X-ray diffraction. researchgate.net

In related cobalt(II) complexes with substituted imidazole (B134444) ligands, the cobalt center commonly adopts a distorted tetrahedral or octahedral geometry. researchgate.netanjs.edu.iq For a theoretical model of a four-coordinate Monocobalt(II) bis(2-methyl-1H-imidazole) cation, [Co(C₄H₆N₂)₂]²⁺, DFT optimization would predict the precise coordination geometry. The Co-N bond lengths are a critical parameter; in similar experimentally characterized structures, these distances are typically in the range of 2.01 to 2.04 Å. The coordination geometry is influenced by the steric hindrance of the methyl group on the imidazole ring and the nature of any other associated ligands or counter-ions.

Table 1: Representative Theoretical Bond Parameters for Cobalt-Imidazole Complexes

ParameterTypical Calculated Value RangeSignificance
Co-N Bond Length2.00 - 2.05 ÅIndicates the strength of the metal-ligand coordinate bond.
N-Co-N Bond Angle90° - 120°Defines the coordination geometry around the Co(II) center (e.g., tetrahedral vs. square planar).

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. libretexts.org DFT calculations provide detailed information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org

In transition metal complexes like Monocobalt(II) bis(2-methyl-1H-imidazole), the frontier orbitals are typically dominated by the metal's d-orbitals. libretexts.org The HOMO is often localized on the cobalt ion and the imidazole ligand, while the LUMO may also have significant contributions from the metal center. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical stability and reactivity. malayajournal.org A larger energy gap implies higher stability and lower chemical reactivity.

Table 2: Frontier Molecular Orbital (FMO) Characteristics

OrbitalGeneral Characteristics in Co(II)-Imidazole Complexes
HOMOOften has significant metal d-orbital character mixed with ligand π-orbitals. Represents the primary site for oxidation.
LUMOTypically dominated by metal d-orbitals or ligand π*-orbitals. Represents the primary site for reduction.
HOMO-LUMO Gap (ΔE)Influences electronic transitions, chemical reactivity, and kinetic stability.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic absorption spectra (UV-Vis). mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, helping to assign observed absorption bands. researchgate.net For cobalt(II) complexes, these spectra typically feature bands corresponding to d-d transitions within the metal center and ligand-to-metal charge transfer (LMCT) transitions. rsc.org For instance, the broad bands often observed between 500 and 600 nm in tetrahedral Co(II) complexes are assigned to ⁴A₂(⁴F) → ⁴T₁(⁴P) d-d transitions. rsc.org

While DFT can also be used to predict Nuclear Magnetic Resonance (NMR) parameters, the paramagnetic nature of the Co(II) ion (a d⁷ system) complicates the interpretation of NMR spectra, making theoretical predictions more challenging compared to diamagnetic complexes.

DFT calculations offer a detailed picture of the bonding between the cobalt(II) ion and the 2-methyl-1H-imidazole ligands. Methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to quantify the nature of the Co-N bond. nih.govnih.gov These analyses reveal the degree of covalent versus ionic character in the bond and the extent of electron density donation from the ligand's nitrogen atom to the metal center. nih.gov

Furthermore, calculating the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. bhu.ac.in The MEP map highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule, identifying potential sites for electrophilic and nucleophilic attack. bhu.ac.in In this complex, the cobalt ion would be an electron-deficient region, while the nitrogen atoms of the imidazole rings would be electron-rich sites.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For metal-imidazole complexes, MD simulations can provide valuable insights into their dynamic behavior, conformational stability, and interactions with solvent molecules. nih.govchemrxiv.org

While specific MD simulation studies focused solely on Monocobalt(II) bis(2-methyl-1H-imidazole) are not extensively documented, the methodology has been applied to a range of metal-imidazole systems to understand binding free energies and the stability of the coordination sphere in solution. acs.org Such simulations could model how the imidazole ligands move and flex around the cobalt center and how solvent molecules interact with the complex, which is crucial for understanding its behavior in a biological or solution-phase environment.

Quantum Descriptors and Molecular Stability Analysis

From the energies of the frontier molecular orbitals (E_HOMO and E_LUMO) obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and stability of the complex. researchgate.net These descriptors provide a theoretical framework for predicting the chemical behavior of the molecule.

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ = -χ).

Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution; a harder molecule has a larger HOMO-LUMO gap and is generally more stable. malayajournal.org The electrophilicity index (ω) quantifies the ability of a species to accept electrons. These calculated descriptors are invaluable for comparing the relative stability and reactivity of different cobalt complexes.

Table 3: Key Quantum Chemical Descriptors

DescriptorFormulaInterpretation
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to charge transfer; higher values indicate greater stability.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω)μ² / (2η)Describes the energy stabilization when the system acquires additional electronic charge.

Functional Applications and Advanced Materials Integration

Catalytic Performance

The catalytic prowess of ZIF-67 and its derivatives is a cornerstone of its research interest. The presence of redox-active cobalt metal centers and functional organic linkers within a well-defined porous structure facilitates a range of catalytic reactions. mdpi.comresearchgate.net These materials have been successfully employed in heterogeneous catalysis, demonstrating high efficiency and reusability in several important chemical transformations. mdpi.com

ZIF-67 serves as a versatile precursor and catalyst in electrocatalysis, largely due to its intrinsic active sites and its ability to be converted into highly active carbon-based materials. frontiersin.org Composites and derivatives of ZIF-67 are particularly noted for their performance in reactions crucial for energy and environmental applications, such as water splitting and the reduction of environmental pollutants. acs.orgrsc.org

ZIF-67-based materials have demonstrated notable efficacy in the electrocatalytic reduction of harmful oxyanions in water.

Nitrite (B80452)/Nitrate (B79036) Reduction: A composite catalyst prepared by the co-carbonization of straw and ZIF-67 has been successfully used for the efficient electrocatalytic reduction of nitrate to ammonia (B1221849). mdpi.com This material leverages the stable three-dimensional structure of ZIF-67, which provides a large specific surface area for nitrate adsorption and exposes numerous active metal sites. mdpi.com Under mild conditions, one such catalyst, Co/BC-100, achieved a high ammonia yield of 3588.9 mmol gcat⁻¹ h⁻¹ with a Faradaic efficiency of 97.01%. mdpi.com The synergistic effect between the cobalt active sites derived from ZIF-67 and the enhanced conductivity from the biomass carbon facilitates efficient electron transfer, which is crucial for the conversion of nitrate. mdpi.com Furthermore, ZIF-67-based nanocomposites have been developed as highly sensitive electrochemical sensors for nitrite determination, indicating their strong electrocatalytic activity towards this ion. researchgate.netresearchgate.net

Bromate (B103136) Reduction: ZIF-67 has also been used to create catalysts for the reduction of bromate (BrO₃⁻), a carcinogenic disinfection byproduct found in drinking water. acs.org A catalyst comprising nanoscale cobalt/carbon cages (NCC), prepared through the one-step carbonization of ZIF-67, has been shown to effectively activate sodium borohydride (B1222165) (NaBH₄) as a solid-phase hydrogen source for bromate reduction. acs.org This NCC/NaBH₄ system was capable of completely converting bromate to the much safer bromide ion in water. acs.org The catalytic activity remained high over multiple cycles without regeneration treatments. acs.org Studies have also explored the recyclability of ZIF-67 for bromate reduction, confirming its potential for sustainable water treatment applications. rsc.org

The semiconductor-like properties of ZIF-67, including its ability to absorb light and generate electron-hole pairs, make it a viable photocatalyst. mdpi.com Both ZIF-67 itself and its composites are widely explored for the degradation of organic pollutants in wastewater under light irradiation. researchgate.net

ZIF-67 is particularly effective in the photocatalytic degradation of organic dyes like Methylene Blue (MB) and Rhodamine B (RhB), which are common industrial water pollutants.

Methylene Blue (MB): Pure ZIF-67 has been shown to degrade 61% of an MB solution under sunlight irradiation in 60 minutes. researchgate.net Its performance can be significantly enhanced through modification. For instance, a composite of ZIF-67 with tungstic acid (TA@ZIF-67) increased the degradation efficiency to 85% in the same timeframe. researchgate.net In other studies, by optimizing conditions such as pH and catalyst loading, a removal efficiency of approximately 99% for MB was achieved. researchgate.net Furthermore, a ZIF-67/g-C₃N₄ composite demonstrated a remarkable MB degradation rate of 99.20% within just 10 minutes by activating persulfate. hgxx.org

Rhodamine B (RhB): ZIF-67-derived materials also show excellent performance in degrading RhB. A Co-encapsulated N-doped nanoporous carbon material (Co–N/C), prepared by pyrolyzing ZIF-67, achieved a 97.6% degradation efficiency of RhB under visible light. acs.org The high performance is attributed not only to the catalytic activity but also to the material's high adsorption capacity for the dye molecules, which concentrates them near the active catalytic sites. acs.org

CatalystPollutantConditionsDegradation EfficiencyReference
ZIF-67Methylene BlueSunlight, 60 min61% researchgate.net
TA@ZIF-67Methylene BlueSunlight, 60 min85% researchgate.net
ZIF-67Methylene BlueOptimal pH and loading~99% researchgate.net
ZIF-67/g-C₃N₄Methylene BlueWith Persulfate, 10 min99.20% hgxx.org
Co-N/C (from ZIF-67)Rhodamine BVisible light97.6% acs.org

The catalytic applications of ZIF-67 extend beyond degradation and reduction reactions. It has been utilized as an efficient heterogeneous catalyst in several organic transformations.

CO₂ Cycloaddition : ZIF-67 effectively catalyzes the cycloaddition of carbon dioxide with epoxides to produce cyclic carbonates, which are valuable industrial chemicals. researchgate.net This reaction proceeds under mild conditions without the need for solvents or co-catalysts, highlighting a green chemistry approach. researchgate.net

Redox and Hydrogenation Reactions : ZIF-67-based materials are active in a variety of heterogeneous catalytic reactions, including general redox reactions, addition reactions, esterification, and hydrogenation-dehydrogenation processes. mdpi.com

Reduction of Nitroaromatics : A composite of ZIF-67 functionalized with graphene quantum dots and decorated with gold nanoparticles serves as a highly efficient catalyst for the reduction of aromatic nitro compounds to their corresponding amines in water at room temperature. researchgate.net

Photocatalysis

Gas Adsorption and Separation Properties

The microporous structure and high surface area of ZIF-67 make it an excellent candidate for gas adsorption and separation applications. frontiersin.orgnih.gov The well-defined pores, with an aperture size of approximately 3.4 Å, allow for size-selective separation of gas molecules. hgxx.org The stronger Co-N bond in ZIF-67 compared to the Zn-N bond in its structural analogue, ZIF-8, imparts greater structural rigidity, which can be advantageous for certain separation processes. frontiersin.orgnih.gov

ZIF-67 has shown significant potential in separating important industrial gas mixtures.

CO₂ Separation : ZIF-67 exhibits a high affinity for carbon dioxide. At 300 K and a high pressure of 50 bar, it can adsorb an extraordinary 51.4 wt% of CO₂. researchgate.net At lower pressures (1 bar, 273 K), its maximum CO₂ adsorption is approximately 1.47 mmol/g. frontiersin.orgnih.gov When incorporated into mixed-matrix membranes (MMMs), ZIF-67 significantly enhances CO₂ separation performance. For example, a Pebax/ZIF-67 membrane showed a 130% increase in CO₂ permeability compared to the pure polymer membrane. researchgate.net These membranes have demonstrated improved selectivity for CO₂ over gases like methane (B114726) (CH₄) and nitrogen (N₂). frontiersin.orgnih.govresearchgate.net

Propylene (B89431)/Propane (B168953) (C₃H₆/C₃H₈) Separation : The separation of propylene from propane is a critical and energy-intensive process in the chemical industry. ZIF-67 membranes have been developed that show high selectivity for this separation, leveraging the subtle differences in the kinetic diameters of the two molecules. researchgate.netresearchgate.net

Hydrogen/CO₂ (H₂/CO₂) Separation : ZIF-67 membranes have also been optimized for H₂/CO₂ separation, achieving an ideal selectivity of 26.99 in certain configurations. hgxx.org

Methane/Hydrogen Sulfide (CH₄/H₂S) Separation : Computer simulations have shown that ZIF-67 is effective for the separation of H₂S from CH₄, a crucial process for natural gas purification. uni-leipzig.de

Gas PairMaterial TypeKey Performance MetricReference
CO₂ AdsorptionPure ZIF-6751.4 wt% uptake (at 50 bar, 300 K) researchgate.net
CO₂ AdsorptionPure ZIF-671.47 mmol/g uptake (at 1 bar, 273 K) frontiersin.orgnih.gov
CO₂/N₂Pebax/ZIF-67 MMMOvercomes Robeson upper bound researchgate.net
CO₂/CH₄Pebax/ZIF-67 MMM58% increase in selectivity researchgate.net
H₂/CO₂ZIF-67 MembraneIdeal Selectivity: 26.99 hgxx.org
C₃H₆/C₃H₈TN-ZIF-67 MembraneHigh selectivity and permeability researchgate.net
CH₄/H₂SZIF-67 (Simulated)High selectivity, similar to ZIF-8 uni-leipzig.de

Adsorption Isotherms (e.g., N₂, CO₂, H₂)

The porous nature of materials derived from Monocobalt(II) bis(2-methyl-1H-imidazole), specifically ZIF-67, lends itself to the adsorption of various gases. The characterization of these adsorption behaviors is crucial for applications in gas storage and separation.

Nitrogen (N₂) Adsorption: The nitrogen adsorption-desorption isotherm for ZIF-67 is consistently reported as a reversible Type I isotherm. frontiersin.orgmdpi.com This classification is characteristic of microporous materials, indicating a steep uptake at low relative pressures as the gas molecules fill the micropores. mdpi.com This behavior confirms the presence of a well-defined microporous structure within the framework.

Carbon Dioxide (CO₂) Adsorption: ZIF-67 exhibits a significant affinity for carbon dioxide, a property of great interest for carbon capture applications. The CO₂ adsorption isotherms demonstrate considerable uptake, with specific capacities varying based on the synthesis conditions and activation procedures. For instance, studies have reported a maximum CO₂ adsorption capacity for ZIF-67 of 1.47 mmol/g at 273 K and 1 bar. frontiersin.orgnih.gov The shape of the CO₂ isotherm also follows a Type I profile, similar to that of nitrogen.

GasTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)
CO₂27311.47

Hydrogen (H₂) Adsorption: While specific isotherm data for H₂ adsorption on ZIF-67 is less commonly reported in the reviewed literature, MOFs with similar structures and high surface areas are generally investigated for hydrogen storage. The adsorption mechanism would similarly involve the physisorption of hydrogen molecules within the microporous framework.

Selective Gas Adsorption Studies

The differences in the interactions between various gas molecules and the ZIF-67 framework lead to selective adsorption capabilities. This is particularly relevant for the separation of gas mixtures, such as CO₂ from N₂ in flue gas. The framework of ZIF-67, constructed from Monocobalt(II) bis(2-methyl-1H-imidazole) units, demonstrates a preferential adsorption of CO₂ over other gases like N₂. rsc.org This selectivity is attributed to the stronger interactions between the quadrupole moment of CO₂ and the framework's surface. The smaller pore size of ZIF-67 also contributes to its suitability for gas separation applications. frontiersin.org

Porosity and Pore Volume Characterization

The utility of Monocobalt(II) bis(2-methyl-1H-imidazole) in forming functional materials is directly linked to the resultant porosity of the assembled framework. Characterization using gas sorption analysis provides key metrics such as BET (Brunauer-Emmett-Teller) surface area and pore volume. For ZIF-67, these values are indicative of a highly porous material.

The N₂ adsorption-desorption isotherm reveals a reversible type 1 isotherm, which is characteristic of microporous materials. frontiersin.orgnih.gov The thermal stability of ZIF-67 has been observed up to 350°C with minimal mass loss. frontiersin.orgnih.gov

ParameterValueUnit
BET Surface Area1603 - 1802m²/g
Micropore Volume368 - 414cm³(STP)/g

These high surface areas and significant micropore volumes are a direct consequence of the ordered, porous structure formed by the cobalt and 2-methylimidazole (B133640) linkers.

Advanced Materials Development and Integration

Role in Metal-Organic Frameworks (MOFs)

Monocobalt(II) bis(2-methyl-1H-imidazole) is the primary precursor for the synthesis of the zeolitic imidazolate framework, ZIF-67. frontiersin.orgnih.gov In this context, the individual Monocobalt(II) bis(2-methyl-1H-imidazole) units act as the nodes and linkers that self-assemble into a three-dimensional, crystalline framework with a sodalite topology. The cobalt ions serve as the metal nodes, and the 2-methylimidazole moieties act as the organic linkers that bridge the cobalt centers. This assembly results in a robust and porous material with a uniform pore size, which is fundamental to its applications in gas separation and storage. The properties of ZIF-67, such as its high surface area and tunable porosity, are a direct result of the specific geometry and connectivity of its Monocobalt(II) bis(2-methyl-1H-imidazole) building blocks. ipe.ac.cn

Conversion to Metal Oxides for Functional Materials

A significant application of ZIF-67, and by extension its Monocobalt(II) bis(2-methyl-1H-imidazole) precursor, is its use as a template or precursor for the synthesis of functional metal oxides. Through a process of controlled thermal treatment, specifically pyrolysis, ZIF-67 can be converted into porous cobalt oxide (Co₃O₄) materials. rsc.orgrsc.org During pyrolysis, the organic linker is decomposed, while the cobalt nodes are oxidized, resulting in a material that often retains the morphology of the parent ZIF-67 crystals. This method allows for the creation of nanostructured cobalt oxides with high surface areas and porous architectures. These derived cobalt oxides are of significant interest for applications in catalysis and energy storage. For instance, Co₃O₄ derived from ZIF-67 has been investigated as a catalyst for the complete oxidation of methane. rsc.orgrsc.org

Concluding Remarks and Future Research Directions

Summary of Current Academic Understanding

Monocobalt(II) bis(2-methyl-1H-imidazole) is a coordination complex that has garnered significant academic interest, primarily due to its intriguing magnetic properties. The compound features a central cobalt(II) ion, which is typically found in a distorted tetrahedral coordination environment, bonded to two nitrogen atoms from the two 2-methyl-1H-imidazole ligands and often two other ligands, such as halides. rsc.org This specific geometry is crucial as it leads to significant magnetic anisotropy, a key requirement for single-molecule magnet (SMM) behavior. rsc.orgrsc.org

A substantial body of research has characterized this and similar tetrahedral Co(II) complexes as single-ion magnets (SIMs), a subset of SMMs where the magnetic behavior originates from a single metal ion. rsc.orgrsc.org These materials exhibit slow relaxation of magnetization, a property that is often induced by the application of an external DC magnetic field. rsc.orgresearchgate.net This behavior is a direct consequence of the large and typically easy-plane magnetic anisotropy (described by the axial zero-field splitting parameter, D), which creates an energy barrier for the reorientation of the molecule's magnetic moment. rsc.orgnih.gov The synthesis of such compounds is generally straightforward, involving the reaction of a cobalt(II) salt with the 2-methyl-1H-imidazole ligand in a suitable solvent. researchgate.net Spectroscopic and crystallographic techniques are routinely used to confirm the structure and coordination environment of the cobalt(II) center. rsc.orgresearchgate.net

Unexplored Research Avenues and Challenges

Despite the foundational understanding of its magneto-structural properties, several avenues for Monocobalt(II) bis(2-methyl-1H-imidazole) and related complexes remain underexplored. A primary challenge in the field of single-ion magnets is overcoming the rapid quantum tunneling of magnetization (QTM) that often occurs at zero magnetic field. mdpi.com This quantum phenomenon provides an efficient pathway for magnetic relaxation, which limits the potential for information storage. mdpi.com Developing strategies to suppress QTM in this specific compound, perhaps through subtle modifications of the ligand or crystal packing, is a critical area for future research.

The catalytic potential of Monocobalt(II) bis(2-methyl-1H-imidazole) is another largely untapped research area. While some tetrahedral cobalt(II) complexes with related imidazole-based ligands have shown catalytic activity, for instance, in the coupling of CO2 and epoxides to form cyclic carbonates, the catalytic capabilities of this specific compound have not been systematically investigated. rsc.org Exploring its efficacy in various organic transformations could unveil new applications beyond magnetism.

Furthermore, the integration of this molecular magnet into larger, functional architectures presents a significant challenge. This includes the deposition of the complex onto surfaces or its incorporation into metal-organic frameworks (MOFs) to study single-molecule electron transport and quantum coherence. mdpi.comresearchgate.net Such endeavors are necessary to bridge the gap between molecular-level properties and device-level applications but require sophisticated fabrication and characterization techniques. The air and moisture stability of the complex is another practical challenge that needs to be addressed for real-world applications. rsc.orgnih.gov

Potential for Further Functional Applications and Theoretical Advancement

The unique magnetic characteristics of Monocobalt(II) bis(2-methyl-1H-imidazole) position it as a promising candidate for next-generation technologies. Its properties as a single-ion magnet are highly relevant for the development of high-density data storage, where individual molecules could function as the smallest unit of memory. rsc.org Moreover, the quantum nature of its magnetic state makes it a potential building block for quantum computing, specifically as a molecular qubit. mdpi.comresearchgate.net The ability to manipulate its magnetic state with an external field also opens possibilities in the field of molecular spintronics, such as in the design of molecular-scale sensors or switches. nih.govmdpi.com

From a theoretical perspective, this compound serves as an excellent model system for deepening the understanding of magnetic anisotropy in 3d transition metal complexes. nih.gov Advanced ab initio calculations can be employed to precisely model its electronic structure and correlate it with the experimentally observed magnetic behavior. rsc.orgresearchgate.net Such studies can elucidate the relationship between subtle structural distortions (like dihedral angles in the coordination sphere) and the resulting zero-field splitting parameters. rsc.org These theoretical insights are invaluable for establishing clear design principles, guiding synthetic chemists in the creation of new single-ion magnets with enhanced properties, such as higher energy barriers for magnetization reversal and operability at higher temperatures. rsc.orgnih.gov Additionally, investigating the response of its magnetic properties to external stimuli, such as the adsorption of gas molecules like CO2, could lead to novel sensing applications. researchgate.netspringernature.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Monocobalt(II) bis(2-methyl-1H-imidazole), and how do pH and temperature influence coordination geometry?

  • Methodological Answer : Synthesis typically involves reacting cobalt salts (e.g., CoCl₂·2H₂O) with 2-methyl-1H-imidazole under controlled pH (e.g., pH 5.5) and heating conditions. The pH affects protonation states of the ligand, influencing its ability to coordinate with Co(II). For example, at lower pH, carboxylate groups (if present in co-ligands) may remain protonated, altering the coordination mode. Temperature impacts ligand mobility and crystallization kinetics. Structural studies show Co(II) often adopts distorted tetrahedral or octahedral geometries depending on ligand ratios and solvent systems .

Q. Which characterization techniques are essential for confirming the structure of Monocobalt(II) bis(2-methyl-1H-imidazole) complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving atomic coordinates and bond lengths, with software like SHELXL used for refinement . Spectroscopic methods (FT-IR, UV-Vis) validate ligand coordination via shifts in N–H stretching (imidazole) or d-d transitions (Co(II)). Elemental analysis and thermogravimetric analysis (TGA) confirm stoichiometry and thermal stability. For example, TGA of similar Co-imidazole polymers reveals decomposition steps correlating with ligand loss .

Q. What are common challenges in crystallizing Monocobalt(II) bis(2-methyl-1H-imidazole) complexes, and how can they be mitigated?

  • Methodological Answer : Challenges include poor crystal growth due to rapid nucleation or solvent incompatibility. Slow evaporation techniques using mixed solvents (e.g., water/DMF) improve crystal quality. Adding bridging ligands (e.g., carboxylates) can stabilize extended coordination networks, as seen in chain or layered structures . Pre-synthesis ligand purification and controlled pH adjustment are also critical to avoid amorphous byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between XRD-derived bond lengths and spectroscopic data in Co(II)-imidazole complexes?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., Jahn-Teller distortions) not captured in static XRD models. Validate using complementary techniques:

  • EXAFS : Probes local Co–N/O coordination environments dynamically.
  • Magnetic susceptibility : Detects spin states (e.g., high-spin Co(II) vs. low-spin) that influence bond lengths.
  • DFT calculations : Compare optimized geometries with experimental XRD data to identify electronic contributions .

Q. What experimental designs are effective for studying ligand substitution effects on Co(II)-imidazole framework porosity and stability?

  • Methodological Answer : Use a modular approach:

  • Ligand variation : Replace 2-methyl-1H-imidazole with bulkier analogs (e.g., 1-ethyl-5-phenyl-1H-imidazole) to assess steric effects on pore size.
  • Co-ligand incorporation : Introduce carboxylate or sulfonate co-ligands to enhance framework rigidity.
  • Stability assays : Expose frameworks to humidity or solvents, monitoring structural integrity via PXRD and gas adsorption (BET surface area analysis) .

Q. How can computational modeling enhance the interpretation of Monocobalt(II) bis(2-methyl-1H-imidazole) magnetic and catalytic properties?

  • Methodological Answer :

  • Magnetism : Use CASSCF/NEVPT2 calculations to model spin-orbit coupling and zero-field splitting parameters, correlating with SQUID magnetometry data.
  • Catalysis : Apply DFT to identify active sites (e.g., Co(II) centers) and reaction pathways for oxidation/reduction processes. Software like ORCA or Gaussian is recommended .

Q. What strategies validate the reproducibility of Co(II)-imidazole framework syntheses across different laboratories?

  • Methodological Answer :

  • Standardized protocols : Publish detailed synthetic procedures, including ligand purity thresholds (e.g., ≥97% by HPLC) and crystallization timelines.
  • Round-robin testing : Share batches with collaborating labs for cross-validation using SCXRD and spectroscopic benchmarks.
  • Data transparency : Deposit crystallographic data in repositories like the Cambridge Structural Database (CSD) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.